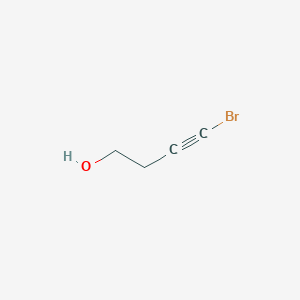

4-Bromo-3-butyn-1-ol

Vue d'ensemble

Description

4-Bromo-3-butyn-1-ol is a chemical compound that has been the subject of various research studies due to its potential as a building block in organic synthesis. It is characterized by the presence of a bromine atom and an alkyne functional group, which makes it a versatile reactant for different chemical transformations.

Synthesis Analysis

The synthesis of derivatives from 4-bromo-3-butyn-1-ol has been explored through different catalytic processes. One study describes the efficient conversion of 4-bromo-3-yn-1-ols to γ-butyrolactones using AuCl(3)-catalyzed electrophilic cyclization, which demonstrates the compound's ability to undergo intramolecular reactions to form cyclic structures with moderate to excellent yields . Another approach involves a copper-free Sonogashira reaction of aryl bromides with terminal alkynes, followed by acid treatment in the presence of oxygen, to synthesize 4-substituted-1-aryl-1-butanones, showcasing the compound's utility in cross-coupling reactions .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of 4-bromo-3-butyn-1-ol, related compounds have been studied. For instance, the crystal structure of a derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, has been determined, indicating the potential for detailed structural analysis of similar brominated compounds .

Chemical Reactions Analysis

4-Bromo-3-butyn-1-ol can participate in various chemical reactions. It has been used in stereoselective epoxidation with alkene-utilizing bacteria, resulting in epoxides predominantly in the 2R-form, which suggests its potential in enantioselective microbial transformations . Additionally, the methyl ester of 4-bromo-3-butyn-1-oic acid, a related compound, has been shown to undergo nucleophilic addition reactions with amines, leading to the synthesis of N-alkyl-2,4-pyrrolidinedione enamines .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Spectroscopic Analysis

- 4-Bromo-3-butyn-1-ol is used in the synthesis of complex organic compounds. For example, it's involved in the synthesis of 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, demonstrating applications in spectroscopic analysis and nonlinear optical (NLO) properties (Praveenkumar et al., 2021).

Chemical Reactions and Mechanisms

- It plays a role in various chemical reactions, such as the Sonogashira-Hydration strategy for synthesizing 4-substituted-1-aryl-1-butanones, highlighting its utility in palladium-catalyzed reactions (Pal et al., 2002).

- In carbohydrate chemistry, it is used for indium-mediated allenylation of aldehydes, leading to efficient synthesis of D-ribulose and 1-deoxy-D-ribulose (Fischer et al., 2011).

Stereochemistry and Molecular Structure

- Studies on the stereoselective epoxidation of related compounds, like 4-bromo-1-butene and 3-butene-1-ol, provide insights into the stereochemical aspects of similar molecules (Archelas et al., 1988).

- The molecular structure and conformation of related molecules like 3-butyn-1-ol have been studied, offering insights into intramolecular hydrogen bonding and molecular conformations (Bakken et al., 1996).

Catalysis and Synthesis

- 4-Bromo-3-butyn-1-ol is also used in catalysis, as seen in the Palladium(II)-catalyzed carbonylation of related compounds for the efficient synthesis of γ-butyrolactones (Tamaru et al., 1991).

Safety And Hazards

4-Bromo-3-butyn-1-ol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If swallowed, seek medical attention immediately .

Propriétés

IUPAC Name |

4-bromobut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKWNSZNXJADAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457857 | |

| Record name | 3-Butyn-1-ol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-butyn-1-ol | |

CAS RN |

4544-38-1 | |

| Record name | 3-Butyn-1-ol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

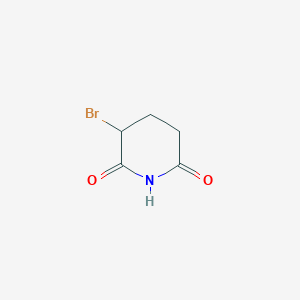

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)